molecular formula C12H16BNO3 B12502111 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

Cat. No.: B12502111
M. Wt: 233.07 g/mol
InChI Key: NVAOAZQGVQVAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde (CAS: 1310383-53-9) is a boronic ester derivative featuring a picolinaldehyde backbone. The compound consists of a pyridine ring substituted with a formyl (-CHO) group at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the adjacent 2-position. Its molecular formula is C₁₃H₁₇BNO₃, with a molecular weight of 261.10 g/mol .

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3

InChI Key

NVAOAZQGVQVAPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 4-Bromo-2-pyridinecarbaldehyde.
  • Catalyst : Pd(dppf)Cl₂ (1-5 mol%).
  • Base : Cs₂CO₃ or KOAc (2–3 equiv).
  • Solvent : 1,4-Dioxane or THF.
  • Conditions : Reaction heated at 80–100°C under inert atmosphere for 4–12 hours.

Example :
A mixture of 4-bromo-2-pyridinecarbaldehyde (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane was stirred at 100°C for 6 hours. The crude product was purified via column chromatography to yield the target compound in 65–70% yield.

Parameter Details
Yield 65–70%
Reaction Time 6 hours
Temperature 100°C
Key Reagents B₂pin₂, Pd(dppf)Cl₂, Cs₂CO₃

Advantages : High functional group tolerance and scalability.
Limitations : Requires anhydrous conditions and palladium catalysts.

Halogen-Metal Exchange Followed by Boronation

This method involves generating an aryl lithium or magnesium intermediate from a halogenated precursor, which is then quenched with a boronate ester.

Procedure

  • Starting Material : 4-Iodo-2-pyridinecarbaldehyde.
  • Metallation : Treatment with n-BuLi or i-PrMgCl at –78°C.
  • Boronation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Example :
4-Iodo-2-pyridinecarbaldehyde was dissolved in THF and cooled to –78°C. n-BuLi (1.1 equiv) was added dropwise, followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv). The mixture was warmed to room temperature and stirred for 2 hours, affording the product in 50–55% yield.

Parameter Details
Yield 50–55%
Reaction Time 2 hours
Temperature –78°C to room temperature
Key Reagents n-BuLi, boronate ester

Advantages : Avoids transition-metal catalysts.
Limitations : Low temperatures and sensitivity to moisture.

Directed Ortho-Metalation Strategy

Directed ortho-metalation (DoM) leverages a directing group to facilitate regioselective lithiation, followed by boronation.

Procedure

  • Directing Group Installation : Protect the aldehyde as an acetal (e.g., 2-(trimethylsilyl)ethoxymethyl (SEM) group).
  • Lithiation : Use LDA or LTMP at –78°C.
  • Boronation : Quench with triisopropyl borate or pinacol boronate.
  • Deprotection : Remove the acetal under acidic conditions.

Example :
4-Bromo-2-(SEM-protected aldehyde)pyridine was treated with LDA (2.2 equiv) at –78°C, followed by triisopropyl borate. After deprotection with HCl, the target compound was isolated in 45–50% yield.

Parameter Details
Yield 45–50%
Reaction Time 4–6 hours
Temperature –78°C
Key Reagents LDA, triisopropyl borate

Advantages : Regioselective boronation.
Limitations : Multi-step synthesis and protecting group management.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Functional Group Tolerance
Miyaura Borylation 65–70 Moderate High High
Halogen-Metal Exchange 50–55 Low Moderate Low
Directed Metalation 45–50 High Low Moderate

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds. This reaction typically involves aryl halides or triflates and proceeds under mild conditions.

Example Reaction:
The boronate group reacts with aryl halides (e.g., bromopyridines) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield biaryl derivatives.

Reagents Conditions Product Yield Reference
Pd(PPh₃)₄, Na₂CO₃THF/H₂O, 80°C, 12 h2-Aldehdye-functionalized biaryl~85%

The aldehyde group remains intact during this process, enabling post-coupling modifications.

Aldehyde-to-Nitrile Conversion

The aldehyde group undergoes efficient conversion to nitriles via a reagent system involving H₂N-DABCO (1,4-diazabicyclo[2.2.2]octane) and potassium tert-butoxide (KOtBu).

Experimental Protocol from Source :

  • Substrate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (analogous to the target compound).

  • Reagents: H₂N-DABCO (1.1 equiv), KOtBu (2.2 equiv).

  • Conditions: THF solvent, 50°C, 10 min.

  • Workup: Quenching with NaHCO₃ and purification via column chromatography.

Results:

Substrate Product Yield Melting Point Reference
Aldehyde derivativeCorresponding nitrile87%96–97°C

This method is applicable to the target compound, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile with minimal side reactions.

Sequential Functionalization Strategies

The orthogonal reactivity of the boronate and aldehyde groups enables sequential transformations:

Step 1: Suzuki coupling to install aryl/heteroaryl groups via the boronate.
Step 2: Post-coupling modification of the aldehyde (e.g., oxidation, reduction, or condensation).

Example Pathway:

  • Coupling: React with 4-bromoanisole to introduce a methoxy-substituted aryl group.

  • Oxidation: Treat the aldehyde with KMnO₄/H₂SO₄ to generate a carboxylic acid derivative.

Challenges:

  • The boronate group is stable under basic Suzuki conditions but may degrade under strongly acidic or oxidizing environments.

  • Compatibility of reagents must be validated for tandem reactions.

Stability and Functional Group Compatibility

  • Boronate Stability: Resists hydrolysis in neutral or weakly basic conditions but may degrade in strongly acidic media (pH < 3) .

  • Aldehyde Reactivity: Susceptible to nucleophilic attack (e.g., Grignard additions) and oxidation. Reduction with NaBH₄ yields the corresponding alcohol without affecting the boronate .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make it a versatile compound in organic synthesis and other applications .

Comparison with Similar Compounds

Structural Analogues with Boronic Ester and Heteroaromatic Cores

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications CAS/Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Pyridine-2-boronate with 4-formyl group C₁₃H₁₇BNO₃ 261.10 Aldehyde group enhances reactivity OLEDs, cross-coupling, drug synthesis 1310383-53-9
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Benzene-4-boronate with nitrile (-CN) C₁₃H₁₆BNO₂ 229.08 Electron-withdrawing nitrile stabilizes boronate Cross-coupling intermediates 171364-82-2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Pyridine-5-boronate with methyl ester (-COOCH₃) C₁₃H₁₈BNO₄ 263.10 Ester group for hydrolytic stability Medicinal chemistry 957065-99-5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride Piperidine-4-boronate C₁₁H₂₂BClNO₂ 245.56 Aliphatic amine for solubility Drug delivery systems N/A
4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide Acetanilide-4′-boronate C₁₄H₂₀BNO₃ 261.12 Amide group for hydrogen bonding Polymer chemistry 214360-60-8

Reactivity and Functional Group Analysis

Aldehyde vs. Nitrile: The aldehyde group in the target compound allows for nucleophilic additions (e.g., forming imines), whereas nitriles (e.g., 4-boronate-benzonitrile) undergo cyano hydrolysis or participate in click chemistry . Aldehydes are more electrophilic, enabling faster cross-coupling under mild conditions compared to nitriles, which require stronger bases .

Ester vs. Aldehyde :

  • Methyl esters (e.g., Methyl 5-boronate-picolinate) are hydrolytically stable but less reactive in condensation reactions. Aldehydes offer direct access to Schiff base formation, critical in metal-organic frameworks (MOFs) .

Heterocyclic Core :

  • Pyridine-based boronates (e.g., picolinaldehyde derivatives) exhibit stronger electron-withdrawing effects than benzene analogues, enhancing Suzuki coupling efficiency .
  • Piperidine or morpholine-substituted boronates (e.g., 4-boronate-morpholine) improve solubility in polar solvents, favoring aqueous-phase reactions .

Application-Specific Comparisons

  • OLED Synthesis :
    The target compound’s aldehyde group enables conjugation extension in TADF emitters, whereas nitrile or ester derivatives are less effective at tuning emission wavelengths .

  • Drug Development :
    Piperidine-boronate hydrochlorides (e.g., compound 22 in ) are preferred for CNS drug delivery due to enhanced blood-brain barrier penetration, unlike the more reactive aldehyde derivatives .

Research Findings and Data

Cross-Coupling Efficiency

Compound Coupling Partner (Ar-X) Yield (%) Reaction Conditions Reference
4-Boronate-picolinaldehyde 4-Bromobenzonitrile 92% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
4-Boronate-benzonitrile 4-Iodotoluene 85% Pd(OAc)₂, SPhos, K₃PO₄, THF, 60°C
Methyl 5-boronate-picolinate 3-Bromopyridine 78% PdCl₂(dppf), Na₂CO₃, DME, 90°C

Thermal Stability

Compound Melting Point (°C) Decomposition Temp. (°C) Notes
4-Boronate-picolinaldehyde 118–119 220 Stable under inert atmosphere
4-Boronate-benzonitrile 94–99 210 Prone to sublimation above 150°C
4-Boronate-acetanilide 165.5–166.5 235 High crystallinity aids purification

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is a compound featuring a boron-containing functional group that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known for their unique reactivity and ability to form covalent bonds with biomolecules.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, boronic acids often target proteasomal degradation pathways by binding to the active sites of proteases.
  • Cell Signaling Modulation : It can modulate cell signaling pathways by interacting with proteins that play crucial roles in cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. For example, a related compound was effective against breast cancer cells by targeting the CDK4/6 pathway .
  • Antimicrobial Properties :
    • Preliminary data suggest antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects :
    • Some research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related boron compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of cyclin-dependent kinase (CDK) activity.

Case Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of boron compounds similar to this compound. The findings revealed that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against MRSA
NeuroprotectivePotential benefits in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl halides and boronic esters. Key intermediates like 4-bromo-picolinaldehyde are coupled with bis(pinacolato)diboron under inert atmospheres (e.g., N₂ or Ar). Optimized conditions include anhydrous solvents (THF, dioxane) and temperatures between 80–100°C for 12–24 hours. Yield improvements (up to 70–85%) are achieved by controlling stoichiometry (1:1.2 aryl halide:boron reagent) and using ligands like SPhos .

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

  • Methodology : Purification involves column chromatography (silica gel, hexane/EtOAC gradients with 0.25% Et₃N to suppress boronic acid protodeboronation) followed by recrystallization in hexane/dichloromethane. Characterization requires ¹H/¹³C NMR to confirm aldehyde (δ ~10 ppm) and dioxaborolane (δ ~1.3 ppm, quartet for methyl groups) signals. High-resolution mass spectrometry (HRMS) and FT-IR (B-O stretch at ~1350 cm⁻¹) validate structural integrity .

Q. What are the common reactivity patterns of the aldehyde and boronic ester groups in this compound?

  • Methodology : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Wittig reactions), while the boronic ester participates in Suzuki couplings. Competing reactivity can occur: for example, aldehydes may oxidize under basic conditions, requiring sequential protection (e.g., acetal formation) before boron-mediated reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency when using this compound in heterogeneous vs. homogeneous catalytic systems?

  • Analysis : Heterogeneous systems (e.g., Pd/C) often show lower yields (40–60%) due to steric hindrance from the aldehyde group, whereas homogeneous catalysts (e.g., Pd(OAc)₂ with XPhos ligands) improve turnover. Kinetic studies (monitored via HPLC) reveal that pre-activating the catalyst with 1–5 mol% ligand enhances transmetalation efficiency. Contradictions in literature data (e.g., variable TOF values) often stem from solvent polarity effects on boronate stability .

Q. What strategies mitigate side reactions (e.g., protodeboronation or aldehyde oxidation) during multistep syntheses?

  • Methodology :

  • Protodeboronation : Use buffered aqueous phases (pH 7–8) in workup and avoid strong acids. Additives like K₃PO₄ stabilize the boronate intermediate.
  • Aldehyde Oxidation : Conduct boron-related steps under inert atmospheres and employ TEMPO (0.1–1 mol%) as a radical scavenger. Alternatively, temporarily protect the aldehyde as a dimethyl acetal .

Q. How does the electronic environment of the picolinaldehyde moiety influence Suzuki-Miyaura coupling regioselectivity?

  • Analysis : The electron-withdrawing aldehyde group meta to the boronate enhances electrophilicity at the ipso-carbon, favoring coupling with electron-rich aryl halides. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in activation energy compared to non-aldehydic analogs. Experimental validation via Hammett plots (ρ = +1.2) confirms para-substituted electrophiles react faster .

Q. What role does this compound play in developing thermally activated delayed fluorescence (TADF) materials for OLEDs?

  • Application : The aldehyde enables post-functionalization of emissive cores (e.g., phenoxazine or acridine derivatives), while the boronate facilitates π-extended donor-acceptor architectures. In OLEDs, derivatives exhibit λmax ~450 nm (blue emission) with quantum yields >90% due to intramolecular charge transfer (ICT) states. Device optimization requires balancing steric bulk (from pinacol) and conjugation length .

Critical Analysis of Contradictions

  • Discrepancy in Optimal Ligands : Some studies report SPhos as superior for electron-deficient substrates , while others favor dppf for sterically hindered systems . Resolution lies in substrate-specific screening using DoE (Design of Experiments) to map ligand/substrate electronic profiles.
  • Stability in Aqueous Media : Conflicting data on boronate hydrolysis rates (t₁/₂ = 2–8 hours in H₂O/THF) suggest pH and temperature dependencies. Controlled studies with buffered conditions are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.